2-(5-Bromothiophen-2-yl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine
Description
The compound 2-(5-Bromothiophen-2-yl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine features a benzo[d]imidazole core substituted with a 5-bromothiophene moiety at position 2 and a Schiff base linker (N-((5-nitrofuran-2-yl)methylene)) at position 5. Though direct data on this compound’s synthesis or bioactivity is absent in the provided evidence, its structural motifs align with pharmacologically active benzimidazole derivatives, such as kinase inhibitors and antiproliferative agents .
Properties
CAS No. |
853407-13-3 |
|---|---|
Molecular Formula |
C17H11BrN4O3S |
Molecular Weight |
431.3 g/mol |
IUPAC Name |
N-[2-(5-bromothiophen-2-yl)-1-methylbenzimidazol-5-yl]-1-(5-nitrofuran-2-yl)methanimine |
InChI |
InChI=1S/C17H11BrN4O3S/c1-21-13-4-2-10(19-9-11-3-7-16(25-11)22(23)24)8-12(13)20-17(21)14-5-6-15(18)26-14/h2-9H,1H3 |
InChI Key |
DNIMLJASOZSXJX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N=CC3=CC=C(O3)[N+](=O)[O-])N=C1C4=CC=C(S4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromothiophen-2-yl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine typically involves multiple steps, each requiring specific reagents and conditions. One common approach involves the following steps:
Bromination of Thiophene: The starting material, thiophene, is brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to yield 5-bromothiophene.
Formation of Benzimidazole: The benzimidazole core is synthesized by condensing o-phenylenediamine with a suitable aldehyde under acidic conditions.
Coupling Reaction: The bromothiophene and benzimidazole intermediates are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromothiophen-2-yl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-Bromothiophen-2-yl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(5-Bromothiophen-2-yl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Analogues and Core Modifications
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Solubility : Nitrofuran’s polarity may offset hydrophobicity, balancing bioavailability .
Biological Activity
The compound 2-(5-Bromothiophen-2-yl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine (CAS Number: 853407-13-3) is a novel benzimidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes existing literature on the biological activity of this compound, focusing on its antitumor and antibacterial properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 431.3 g/mol. Its structure features a complex arrangement that includes a bromothiophene moiety and a nitrofuran group, which are significant for its biological activity.
Research indicates that compounds similar to this benzimidazole derivative exhibit antitumor activity primarily through interactions with DNA. The presence of nitro groups in such compounds has been shown to influence their binding affinity to DNA, often leading to the inhibition of cancer cell proliferation. A study demonstrated that certain derivatives displayed high efficacy against various cancer cell lines, including A549 (lung cancer), HCC827, and NCI-H358, with IC50 values indicating significant cytotoxicity at low concentrations .
Case Studies
-
In Vitro Studies : A recent study evaluated the cytotoxic effects of several benzimidazole derivatives on human lung cancer cell lines using both 2D and 3D culture systems. The results highlighted that compounds bearing nitro substituents showed promising antitumor activity, particularly in 2D assays where compound 5 exhibited an IC50 value of against A549 cells .
Compound Cell Line IC50 (µM) Assay Type Compound 5 A549 2.12 ± 0.21 2D Compound 6 HCC827 5.13 ± 0.97 2D Compound 8 NCI-H358 6.48 ± 0.11 2D - Toxicity Assessment : The same study assessed the toxicity of these compounds on normal lung fibroblast cells (MRC-5). While some compounds showed selective toxicity towards cancer cells, others affected normal cells as well, indicating the need for further optimization to reduce side effects .
Spectrum of Activity
The compound's antibacterial properties have been explored in various studies, particularly focusing on its efficacy against Gram-positive and Gram-negative bacteria. Compounds with similar structures have demonstrated significant antibacterial activity against pathogens such as Staphylococcus aureus and Klebsiella pneumoniae, often with minimal inhibitory concentrations (MICs) in the range of .
Research Findings
A comparative study on structurally related compounds showed that certain derivatives exhibited strong antibacterial activity alongside their antitumor properties:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.06 |
| Klebsiella pneumoniae | 0.25 |
| Enterococcus faecalis | 0.25 |
Structure-Activity Relationship (SAR)
The presence of specific functional groups such as nitro and bromine significantly influences the biological activity of these compounds. The introduction of electron-withdrawing groups enhances the interaction with biological targets, thereby increasing potency against both cancerous and bacterial cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
